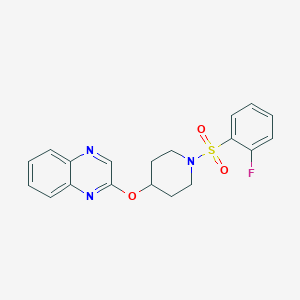![molecular formula C25H20ClN3O3S B2549804 3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide CAS No. 946386-43-2](/img/structure/B2549804.png)
3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with the molecular formula C25H20ClN3O3S . It contains an indole nucleus, which is a common structure found in many bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound includes an indole nucleus, which is known as benzopyrrole. This structure contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature .Scientific Research Applications
Genotoxicity Research
Compounds similar to the one , specifically those with nitrophenyl groups, have been studied for their genotoxic effects. For example, 1-ethyl-1-nitrosourea (ENU) is a potent ethylating agent known for inducing mutations across a range of biological systems, from viruses to mammalian cells, and is used for research purposes (Shibuya & Morimoto, 1993). Such studies contribute to our understanding of chemical mutagenesis, relevant to the compound due to the presence of a nitrophenyl group.
Environmental Impact Studies
The environmental effects of organochlorine compounds, such as chlorophenols, have been reviewed, revealing their moderate to significant toxic effects on both mammalian and aquatic life (Krijgsheld & Gen, 1986). The chlorophenyl group in the compound suggests potential environmental persistence and bioaccumulation considerations similar to those of chlorophenols.
Antioxidant Capacity Assays
Compounds with phenolic structures are often subjects of antioxidant capacity assays. The ABTS/PP decolorization assay, for example, is used to evaluate the antioxidant capacity of phenolic compounds, relevant due to the potential phenolic nature of the compound (Ilyasov et al., 2020). These studies are crucial for understanding the antioxidative properties of compounds, which could be extrapolated to similar chemical structures.
Anticancer Drug Research
The indolylarylsulfones group, to which the compound is structurally related, has shown significant activity as human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors (Famiglini & Silvestri, 2018). This indicates the potential of the compound's indolyl group in therapeutic applications, particularly in antiviral and possibly anticancer contexts.
Biocides in Water Treatment
Research on non-oxidizing biocides, such as DBNPA and MIT, explores their efficiency in preventing biofouling in polyamide membrane systems used in water treatment (Da-Silva-Correa et al., 2022). The sulfanyl group in the compound could suggest potential biocidal applications, given the relevance of sulfonamides in similar contexts.
Future Directions
properties
IUPAC Name |
3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O3S/c26-19-7-9-20(10-8-19)33-24-11-5-17(15-23(24)29(31)32)6-12-25(30)27-14-13-18-16-28-22-4-2-1-3-21(18)22/h1-12,15-16,28H,13-14H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALGIUMZIRCWKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C=CC3=CC(=C(C=C3)SC4=CC=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

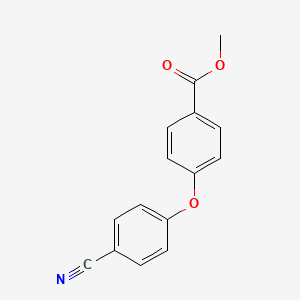
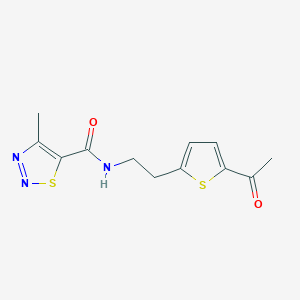

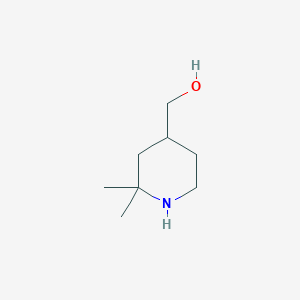
![1-[2-(Dimethylsulfamoylamino)ethyl]-4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazole](/img/structure/B2549729.png)
![N'-(1,2-Oxazol-3-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2549730.png)
![N-tert-butyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2549731.png)
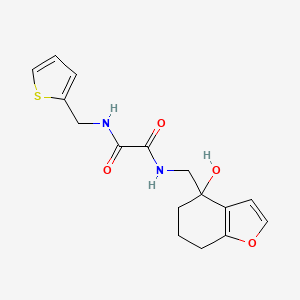
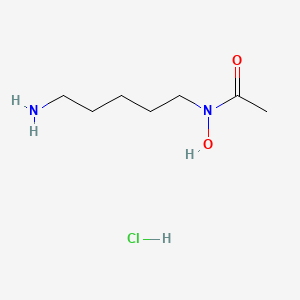
![(2S)-1-[(4-Bromophenyl)carbonyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2549734.png)
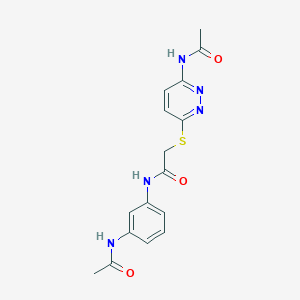
![(Z)-3-(1,3-Benzodioxol-5-yl)-2-[4,4-dimethyl-2-(2-methylphenyl)imino-1,3-thiazolidine-3-carbonyl]prop-2-enenitrile](/img/structure/B2549737.png)

